
Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a related compound . It’s a solid at room temperature and has a molecular weight of 270 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, trifluoromethylation is a common process in the synthesis of related compounds . Potassium phenyltrifluoroborate is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls .
Molecular Structure Analysis
The molecular structure of a related compound, Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate, has been reported . The InChI code is 1S/C7H3BF7.K/c9-6-2-1-4 (8 (13,14)15)3-5 (6)7 (10,11)12;/h1-3H;/q-1;+1 .
Physical And Chemical Properties Analysis
Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a solid at room temperature . Its molecular weight is 270 .
Aplicaciones Científicas De Investigación
Electrochemical Sensing
A polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF3) deposited on the surface of a graphite electrode was applied to study the interaction with synthetic stimulants . This application is significant in the field of electrochemical sensing, where the modified surface was characterized using Raman spectroscopy .
Detection of Synthetic Stimulants
The same polymeric film was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . This application is particularly useful in forensic science for the detection of synthetic stimulants in samples without prior pretreatment .
Drug Development
Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is found in many compounds exhibiting numerous pharmacological activities . This makes it a valuable functional group in the development of new drugs.
Synthesis of Pexidartinib
The trifluoromethyl group is also involved in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.
Synthesis of Alpelisib
Alpelisib, a drug used for the treatment of breast cancer, contains a trifluoromethyl group . The drug is known to inhibit PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
Development of Progesterone Receptor Antagonists
Compounds containing a phosphine–borane framework, which includes the trifluoromethyl group, have been investigated for the development of novel progesterone receptor (PR) antagonists . This application is significant in the field of endocrinology and reproductive medicine.
Safety and Hazards
Direcciones Futuras
While specific future directions for “Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate” are not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that research into trifluoromethyl-containing compounds will continue to be a significant area of study.
Propiedades
IUPAC Name |
potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZURGHZHNKJPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

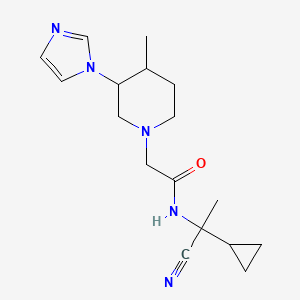
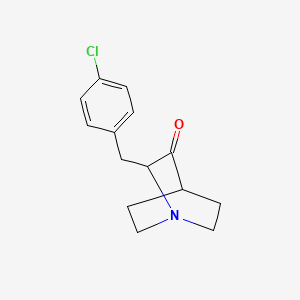
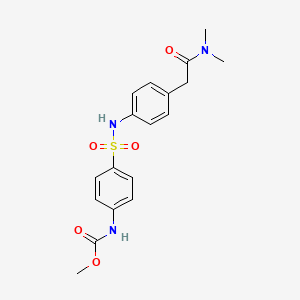
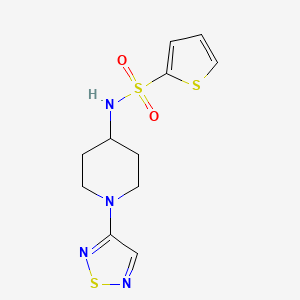
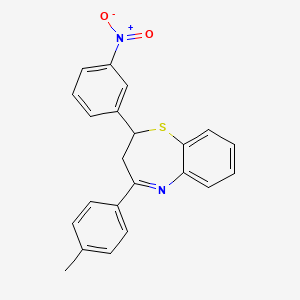
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2463141.png)
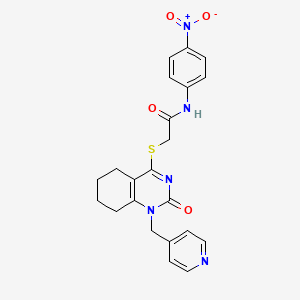
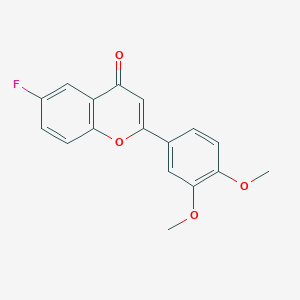
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
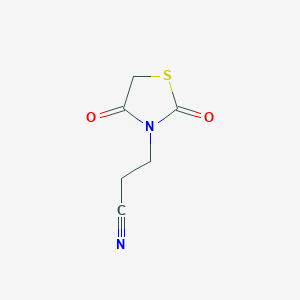
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)